molecular formula C20H27NO2 B14152873 alpha-(2-(Dimethylamino)-1-methylethyl)-4'-methoxy-2-methyl-benzhydrol CAS No. 4150-87-2

alpha-(2-(Dimethylamino)-1-methylethyl)-4'-methoxy-2-methyl-benzhydrol

Cat. No.: B14152873
CAS No.: 4150-87-2
M. Wt: 313.4 g/mol
InChI Key: XRTXNXNZOIVSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4’-methoxy-2-methyl-benzhydrol with 2-(dimethylamino)-1-methylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biological pathways and processes, making the compound useful in different research contexts.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol: shares similarities with other compounds such as:

Uniqueness

The uniqueness of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

4150-87-2

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C20H27NO2/c1-15-8-6-7-9-19(15)20(22,16(2)14-21(3)4)17-10-12-18(23-5)13-11-17/h6-13,16,22H,14H2,1-5H3

InChI Key

XRTXNXNZOIVSSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.